
1-Oxo-1,2-diazetidin-1-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2-diazetidin-1-ium-2-olate is a nitrogen-based heterocyclic compound. It features a four-membered ring structure containing two nitrogen atoms and an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-diazetidin-1-ium-2-olate can be synthesized through a [3+1] cycloaddition reaction involving isocyanides and C,N-cyclic azomethine imines . This catalyst-free protocol proceeds smoothly under mild conditions, making it an efficient method for producing the compound. The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the [3+1] cycloaddition reaction suggests that it could be adapted for large-scale production. The mild reaction conditions and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-diazetidin-1-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-Oxo-1,2-diazetidin-1-ium-2-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in materials science, particularly in developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which 1-Oxo-1,2-diazetidin-1-ium-2-olate exerts its effects involves its interaction with specific molecular targets. The compound’s ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Diazetidin-2-one: Another nitrogen-based heterocyclic compound with a similar ring structure.
1,2-Diazetidine: A related compound with a four-membered ring containing two nitrogen atoms.
Uniqueness: 1-Oxo-1,2-diazetidin-1-ium-2-olate is unique due to its specific ring structure and the presence of an oxygen atom. This structural feature imparts distinct chemical properties, making it different from other similar compounds.
Properties
CAS No. |
57842-39-4 |
|---|---|
Molecular Formula |
C2H4N2O2 |
Molecular Weight |
88.07 g/mol |
IUPAC Name |
2-oxidodiazetidin-1-ium 1-oxide |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4(3)6/h1-2H2 |
InChI Key |
HIMFNGBLIVOZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](=O)N1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)
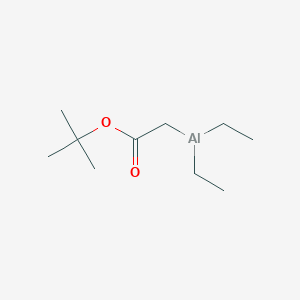
![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
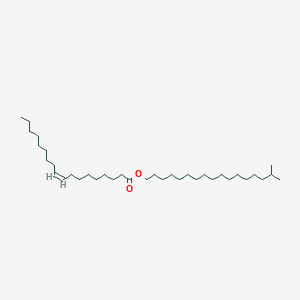
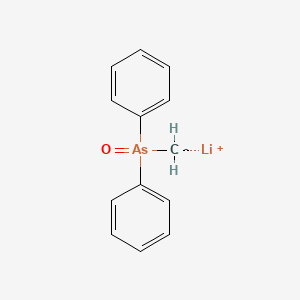
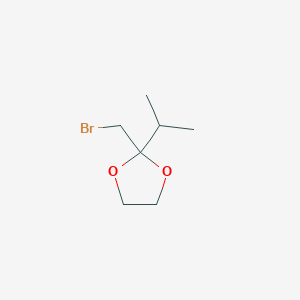
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
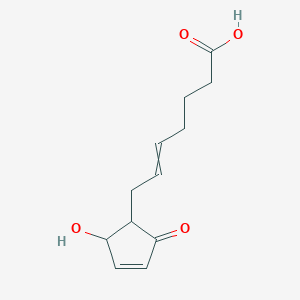

![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)

